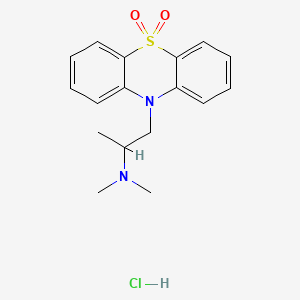

Dioxopromethazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLZVGJDFEWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929822 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15374-15-9, 13754-57-9 | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15374-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXOPROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioxopromethazine hydrochloride chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of Dioxopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of phenothiazine, is recognized for its antihistaminic and sedative properties. This document provides a comprehensive overview of its chemical structure and a detailed exploration of its synthesis. Key quantitative data are summarized, and a representative experimental protocol for its preparation via the oxidation of promethazine is presented. Visual diagrams are included to elucidate the synthetic pathway and experimental workflow.

Chemical Structure

This compound is the sulfone derivative of promethazine. The core structure consists of a phenothiazine ring system where the sulfur atom is oxidized to a sulfone group (S,S-dioxide). A dimethylaminopropyl side chain is attached to the nitrogen atom of the phenothiazine ring.

The chemical details are as follows:

-

IUPAC Name : 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride[1][2]

-

Synonyms : Promethazine Sulfone Hydrochloride, 9,9-Dioxopromethazine hydrochloride, Prothanon hydrochloride[3]

-

Molecular Formula : C₁₇H₂₁ClN₂O₂S[1]

The hydrochloride salt form enhances the compound's stability and solubility for pharmaceutical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 127-129 °C | --INVALID-LINK-- |

| Boiling Point | 502.7 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.224 g/cm³ | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

Synthesis of this compound

The primary route for the synthesis of this compound involves the oxidation of Promethazine hydrochloride. The sulfur atom in the phenothiazine ring of promethazine is susceptible to oxidation, first to a sulfoxide and then further to a sulfone.

Synthetic Pathway

The synthesis is a direct oxidation reaction of the sulfide in the phenothiazine ring to a sulfone.

Caption: Synthesis of this compound from Promethazine Hydrochloride.

Experimental Protocol: Oxidation of Promethazine Hydrochloride

This protocol describes a general method for the laboratory-scale synthesis of this compound.

Materials:

-

Promethazine hydrochloride

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hydrochloric acid (HCl) in ethanol

Procedure:

-

Dissolution: Dissolve Promethazine hydrochloride in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Slowly add an excess of 30% hydrogen peroxide to the solution. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Dioxopromethazine free base.

-

Salt Formation: Dissolve the crude product in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol dropwise until the solution is acidic.

-

Crystallization: Cool the solution in an ice bath to induce crystallization. The this compound will precipitate out of the solution.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of Dioxopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine hydrochloride, a phenothiazine derivative, is a compound of significant interest in pharmaceutical research due to its diverse pharmacological activities. It is recognized primarily for its potent antihistaminic properties, acting as a histamine H1 receptor antagonist. Additionally, it exhibits anticholinergic and dopamine receptor blocking effects, contributing to its complex pharmacological profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of its key signaling pathways to support further research and development.

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic behavior. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [1] |

| Molecular Weight | 352.88 g/mol | [2] |

| Appearance | White to off-white or light beige crystalline powder | [2][3][4] |

| CAS Number | 15374-15-9 | [2] |

Table 2: Thermal and Spectroscopic Properties

| Property | Value | Reference |

| Melting Point | 127-129 °C | [2][3] |

| Boiling Point | 478.5 ± 34.0 °C (Predicted) | [5] |

| Flash Point | 243.159 °C | [3] |

Table 3: Solubility and Partitioning

| Property | Value | Reference |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating). Soluble in water, acetic acid, N,N-dimethylformamide, and N-methyl-2-pyrrolidone. Sparingly soluble in ethanol and acetone. | [3][6][7] |

| pKa | 8.88 ± 0.50 (Predicted) | [3][4] |

| Vapor Pressure | 2.57E-09 mmHg at 25°C | [3] |

| Refractive Index | 1.605 | [3] |

| Density | 1.224 g/cm³ | [2][3] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections outline generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a glass capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a compact column of 2-4 mm in height.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.

Solubility Determination (Laser Monitoring Observation Technique)

Objective: To quantitatively measure the solubility of this compound in various solvents at different temperatures.

Apparatus:

-

Jacketed glass vessel with temperature control

-

Laser light source and detector

-

Stirring mechanism (e.g., magnetic stirrer)

-

Analytical balance

-

Thermostat

Procedure:

-

System Setup: A known volume of the desired solvent is placed in the jacketed glass vessel, and the temperature is maintained by a circulating fluid from a thermostat.

-

Initial State: A laser beam is passed through the clear solvent, and the light transmission is recorded by the detector.

-

Titration with Solute: A known mass of this compound is incrementally added to the stirred solvent.

-

Detection of Saturation: As the solid dissolves, the solution remains clear. The saturation point is reached when undissolved particles persist, causing the laser light to scatter and the transmitted light intensity to decrease. This change is detected by the apparatus.

-

Data Analysis: The total mass of this compound dissolved in the known volume of solvent at that specific temperature represents its solubility. The experiment is repeated at various temperatures to determine the temperature-solubility profile.[6][7]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized titrant (e.g., NaOH for an acidic salt like a hydrochloride). The titrant is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through antagonism of multiple receptor systems. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.

Histamine H1 Receptor Antagonism

This compound acts as an antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. By blocking the binding of histamine, it prevents the downstream signaling cascade that leads to allergic and inflammatory responses.

Anticholinergic Activity (Muscarinic Receptor Antagonism)

The anticholinergic effects of this compound are attributed to its antagonism of muscarinic acetylcholine receptors, particularly the M1-M5 subtypes which are also GPCRs. The diagram below illustrates the general antagonism at a Gq-coupled muscarinic receptor (e.g., M1, M3, M5).

Dopamine D2 Receptor Antagonism

This compound also functions as an antagonist at dopamine D2 receptors. These receptors are GPCRs coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with generalized experimental protocols for their determination and a visual representation of its primary mechanisms of action. The compiled data and methodologies serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this multifaceted compound and aiding in the design of future studies and formulations. The antagonism of multiple receptor systems underscores the complexity of its pharmacological profile and highlights the importance of a thorough physicochemical characterization in predicting its in vivo behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. thinksrs.com [thinksrs.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Dioxopromethazine Hydrochloride: A Technical Guide for Research Professionals

An In-Depth Review of a First-Generation Phenothiazine Antihistamine

Abstract

Dioxopromethazine hydrochloride is a phenothiazine derivative characterized by its potent antihistaminic and antitussive properties.[1] As a first-generation H1 receptor antagonist, its mechanism of action also confers sedative and anticholinergic effects.[2][3] This technical guide provides a comprehensive overview of the current research applications of this compound, with a focus on its pharmacological profile, mechanism of action, and relevant experimental methodologies. While extensive quantitative data on its specific pharmacological effects are not widely available in publicly accessible literature, this document consolidates the existing pharmacokinetic data and outlines detailed experimental protocols for the evaluation of its core activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating phenothiazine derivatives and related compounds.

Core Pharmacological Profile

This compound is primarily recognized for its efficacy as a histamine H1 receptor antagonist.[4] This mechanism is central to its therapeutic applications in allergic conditions. Belonging to the phenothiazine class of drugs, it also exhibits a broader spectrum of activity, including antitussive, sedative, and anticholinergic effects.[1][3] Some reports suggest a potential for antipsychotic and antiemetic properties through the antagonism of dopamine D2 receptors and modulation of serotonin receptors, a characteristic shared by other phenothiazines.[5]

Mechanism of Action

The principal mechanism of action of this compound is the competitive antagonism of histamine H1 receptors.[4] In allergic and inflammatory responses, histamine is a key mediator released from mast cells and basophils. By binding to and stabilizing the inactive conformation of the H1 receptor, this compound prevents the downstream signaling cascade initiated by histamine. This blockade mitigates symptoms such as pruritus, urticaria, and bronchoconstriction.[1]

The sedative effects of this compound are attributed to its ability to cross the blood-brain barrier and antagonize central H1 receptors, which play a role in maintaining wakefulness.[6] Furthermore, its anticholinergic properties arise from the blockade of muscarinic acetylcholine receptors.[2] The antitussive action is thought to be centrally mediated, although the precise mechanisms are not fully elucidated.

Pharmacokinetic Profile

A stereoselective pharmacokinetic study of Dioxopromethazine (DPZ) enantiomers in rats provides the most detailed quantitative data currently available. The study utilized a validated enantioselective HPLC-MS/MS method for the quantification of R- and S-DPZ in rat plasma.

Table 1: Analytical Method Parameters for Dioxopromethazine Enantiomers

| Parameter | Value |

| Linearity Range | 1.00 - 80.00 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |

| Intra-day Precision (RSD, %) | < 12.3% |

| Inter-day Precision (RSD, %) | < 12.3% |

| Accuracy (RE, %) | -10.5% to 6.6% |

Data sourced from a stereoselective pharmacokinetic study in rats.[4]

Experimental Protocols

While specific quantitative data for the pharmacological effects of this compound are limited, this section provides detailed methodologies for key experiments that would be employed to characterize its activity.

Stereoselective Pharmacokinetic Analysis in Rats

This protocol is based on the published study of Dioxopromethazine enantiomers in rat plasma.[4]

Objective: To determine the pharmacokinetic profile of R- and S-Dioxopromethazine in rats following oral administration.

Materials:

-

This compound

-

Diphenhydramine (Internal Standard, IS)

-

Male Sprague-Dawley rats

-

Ethyl acetate

-

1 M Sodium Carbonate (Na₂CO₃)

-

Ammonium acetate

-

Methanol

-

Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm)

-

HPLC-MS/MS system

Procedure:

-

Animal Dosing: Administer a single oral dose of racemic this compound to rats.

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation:

-

To 100 µL of plasma, add the internal standard (diphenhydramine).

-

Alkalize the plasma with 1 M Na₂CO₃.

-

Extract the enantiomers with ethyl acetate.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).

-

Flow Rate: 0.4 mL/min.

-

Column: Chiralpak AGP (100 × 4.0 mm i.d., 5 μm).

-

-

Mass Spectrometric Detection:

-

Mode: Multiple Reaction Monitoring (MRM).

-

Transitions:

-

DPZ enantiomers: m/z 317.2 → 86.1

-

IS (Diphenhydramine): m/z 256.2 → 167.1

-

-

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each enantiomer using appropriate software.

In Vitro Histamine H1 Receptor Antagonism

Objective: To determine the in vitro potency of this compound as a histamine H1 receptor antagonist.

Model: Guinea pig ileum contraction assay.

Materials:

-

Male guinea pigs

-

Tyrode's solution

-

Histamine dihydrochloride

-

This compound

-

Organ bath system with isometric transducers

Procedure:

-

Tissue Preparation: Isolate segments of the terminal ileum from a guinea pig and suspend them in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension of 1 g for at least 30 minutes.

-

Histamine Dose-Response Curve: Generate a cumulative concentration-response curve for histamine to establish a baseline.

-

Antagonist Incubation: Incubate the tissue with varying concentrations of this compound for a predetermined period (e.g., 30 minutes).

-

Post-Incubation Histamine Dose-Response: Generate a new histamine concentration-response curve in the presence of this compound.

-

Data Analysis: Calculate the pA₂ value to quantify the antagonist potency.

In Vivo Antitussive Activity

Objective: To evaluate the antitussive effect of this compound in a preclinical model.

Model: Citric acid-induced cough in guinea pigs.

Materials:

-

Male guinea pigs

-

This compound

-

Citric acid solution (e.g., 0.3 M)

-

Whole-body plethysmography chamber equipped with a microphone

Procedure:

-

Acclimatization: Acclimatize the guinea pigs to the plethysmography chamber.

-

Drug Administration: Administer this compound or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal or oral).

-

Cough Induction: After a set pretreatment time (e.g., 60 minutes), expose the animals to a nebulized citric acid solution for a fixed duration (e.g., 5 minutes).

-

Cough Recording: Record the number of coughs during and immediately after the exposure period using the microphone and specialized software.

-

Data Analysis: Compare the number of coughs in the drug-treated groups to the vehicle control group and calculate the percentage of cough inhibition.

Visualizations

Signaling Pathway

Caption: Histamine H1 Receptor Signaling Pathway and Antagonism by this compound.

Experimental Workflow

References

- 1. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dioxopromethazine? [synapse.patsnap.com]

- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. What is Dioxopromethazine used for? [synapse.patsnap.com]

- 6. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Dioxopromethazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine derivative first synthesized in the German Democratic Republic in 1967 and introduced into clinical practice in 1970. It is recognized for its potent antihistaminic and antitussive properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and available pharmacokinetic data for this compound. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction and Historical Context

This compound emerged from the extensive research into phenothiazine compounds during the mid-20th century, a period that saw the development of numerous pharmacologically active agents from this chemical class.[1] Developed in the German Democratic Republic, it was clinically adopted in 1970 for its dual action as an antihistamine and a potent cough suppressant, with an antitussive efficacy reported to be comparable to that of codeine.[2]

Chemical Synthesis

One of the common methods for the synthesis of the phenothiazine scaffold involves the reaction of diphenylamine with sulfur, often catalyzed by iodine. Another approach utilizes the copper-catalyzed reaction of 2-bromothiophenol with 2-iodoaniline. The subsequent alkylation of the nitrogen atom in the phenothiazine ring system, followed by oxidation of the sulfur atom to a sulfone, leads to the formation of Dioxopromethazine. The final step involves the formation of the hydrochloride salt to improve its solubility and stability for pharmaceutical use.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-target mechanism of action, primarily involving the antagonism of several key receptors.

3.1. Antihistaminic Activity: The primary mechanism for its antihistaminic effect is the blockade of the Histamine H1 receptor. By acting as an inverse agonist at this G-protein coupled receptor (GPCR), Dioxopromethazine prevents the binding of histamine and subsequent activation of the Gq/11 signaling pathway. This inhibition mitigates the classic allergic responses mediated by histamine, such as increased vascular permeability, smooth muscle contraction, and pruritus.

3.2. Antitussive Activity: The precise mechanism underlying its potent antitussive effect is not as well-elucidated. It is believed to involve a central action on the cough center in the medulla oblongata. Additionally, its anticholinergic properties may contribute to a reduction in respiratory secretions, thereby lessening the stimulus for coughing.

3.3. Other Receptor Interactions: Dioxopromethazine also demonstrates antagonistic activity at dopamine D2 receptors and muscarinic acetylcholine receptors. The D2 receptor antagonism is a characteristic feature of many phenothiazine derivatives and may contribute to its sedative side effects. The anticholinergic action, resulting from the blockade of muscarinic receptors, can lead to side effects such as dry mouth and blurred vision.

Signaling Pathway of H1 Receptor Antagonism by Dioxopromethazine

Pharmacokinetics

Limited pharmacokinetic data for this compound is available, with existing studies primarily conducted in animal models. A key study investigated the stereoselective pharmacokinetics of its enantiomers, (R)- and (S)-Dioxopromethazine, in rats.

Quantitative Pharmacokinetic Data in Rats

The following table summarizes the pharmacokinetic parameters of (R)- and (S)-Dioxopromethazine in rats following oral administration.

| Parameter | (R)-Dioxopromethazine | (S)-Dioxopromethazine |

| Cmax (ng/mL) | 25.3 ± 6.8 | 45.7 ± 11.2 |

| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.5 |

| AUC (0-t) (ng·h/mL) | 189.6 ± 45.3 | 321.4 ± 78.9 |

| AUC (0-∞) (ng·h/mL) | 205.8 ± 51.2 | 340.1 ± 85.6 |

| t1/2 (h) | 4.5 ± 1.2 | 4.2 ± 1.0 |

| Data presented as mean ± standard deviation. |

The study revealed significant differences in the pharmacokinetic parameters between the two enantiomers, indicating stereoselective disposition in rats.

Experimental Protocol: Stereoselective Pharmacokinetic Study in Rats

4.2.1. Animal Model: Male Sprague-Dawley rats were used for the study.

4.2.2. Drug Administration: A single oral dose of racemic this compound was administered to the rats.

4.2.3. Sample Collection: Blood samples were collected at predetermined time points post-administration via the tail vein. Plasma was separated by centrifugation.

4.2.4. Sample Preparation: Plasma samples were subjected to liquid-liquid extraction. An internal standard was added, and the samples were alkalinized. The analytes were then extracted into an organic solvent.

4.2.5. Bioanalytical Method: The concentrations of the (R)- and (S)-enantiomers of Dioxopromethazine were determined using a validated chiral High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.

4.2.6. Pharmacokinetic Analysis: The plasma concentration-time data for each enantiomer were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

Experimental Workflow for Chiral HPLC-MS/MS Analysis

Clinical Use and Future Directions

This compound has been used for the symptomatic relief of allergic conditions and for the management of cough. Despite its long history of clinical use in some regions, there is a notable lack of extensive, modern clinical trial data in readily accessible scientific literature. Future research should focus on conducting well-designed clinical trials to rigorously evaluate its efficacy and safety in comparison to current standard-of-care treatments for both allergic disorders and cough. Furthermore, elucidation of the precise central mechanism of its antitussive action and comprehensive studies on its human pharmacokinetics, including potential drug-drug interactions, would be of significant value to the scientific and medical communities.

Conclusion

This compound is a phenothiazine derivative with a history of use as an antihistamine and antitussive. Its mechanism of action involves the antagonism of H1, D2, and muscarinic receptors. While preclinical pharmacokinetic data in rats indicates stereoselective disposition, there is a clear need for more extensive research, particularly well-controlled clinical trials in humans and detailed investigations into its receptor binding affinities and central antitussive mechanisms. This technical guide consolidates the available information to provide a foundation for future research and development efforts related to this compound.

References

In-Depth Technical Guide: Dioxopromethazine Hydrochloride (CAS: 15374-15-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine hydrochloride, with the CAS registry number 15374-15-9, is a phenothiazine derivative and a metabolite of the first-generation antihistamine, promethazine.[1] It is also known by synonyms such as Prothanon, Promethazine Sulfone, and 9,9-Dioxopromethazine.[1] While sharing a structural lineage with promethazine, the introduction of two oxygen atoms on the sulfur atom of the phenothiazine ring system alters its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the available technical data on this compound, focusing on its chemical properties, synthesis, pharmacology, and analytical methods.

Chemical and Physical Properties

This compound is a white to off-white powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15374-15-9 | [3][4] |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [4] |

| Molecular Weight | 352.88 g/mol | [4] |

| IUPAC Name | 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | [4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 127-129 °C | [5] |

| Boiling Point | 502.7 °C at 760 mmHg | [2] |

| Density | 1.224 g/cm³ | [2] |

| Solubility | Information not available | |

| pKa (Predicted) | 8.88 ± 0.50 |

Note: Some physical properties are sourced from commercial suppliers and may not be from peer-reviewed literature.

Synthesis

The synthesis of the precursor, promethazine hydrochloride, is well-documented and generally involves the reaction of phenothiazine with a substituted propylamino chloride derivative.[6][7]

Below is a logical workflow for the likely synthesis of this compound.

Caption: General synthetic workflow for this compound.

Pharmacology

Mechanism of Action

This compound is a pharmacologically active compound with a multi-target profile. Its primary mechanism of action is as an antagonist of the histamine H1 receptor, which underlies its antihistaminic effects.[8] However, its activity extends to other receptor systems, suggesting a broader therapeutic potential and side-effect profile.

Emerging research indicates that Dioxopromethazine also acts as an antagonist at:

-

Dopamine D2 receptors

-

Serotonin 5-HT2A and 5-HT2C receptors [9]

-

Muscarinic acetylcholine receptors

Additionally, there is evidence to suggest that it may modulate glutamate neurotransmission.[9] This complex pharmacology, particularly the dual antagonism of dopamine and serotonin receptors, is a characteristic of some atypical antipsychotic medications.[9]

The following diagram illustrates the known receptor targets of Dioxopromethazine.

Caption: Receptor antagonism profile of this compound.

Pharmacodynamics

The multi-receptor antagonism of this compound is expected to produce a range of pharmacodynamic effects:

-

Antihistaminic: Blockade of H1 receptors leads to the alleviation of allergic symptoms.

-

Sedative: Central H1 receptor antagonism is a well-known cause of sedation.

-

Antiemetic and Anticholinergic: Its effects on dopamine and muscarinic receptors likely contribute to its anti-nausea and anticholinergic properties, such as dry mouth and blurred vision.[1]

-

Potential Neuroleptic/Antipsychotic: The antagonism of D2 and 5-HT2A/2C receptors suggests potential applications in treating neuropsychiatric disorders.[9]

Pharmacokinetics

Limited pharmacokinetic data is available for this compound, particularly in humans. One study investigated the stereoselective pharmacokinetics of its R- and S-enantiomers in rats following oral administration.[10] The study found significant differences in the pharmacokinetic parameters between the two enantiomers, indicating stereoselective disposition.[10] The half-life in rats has been reported to be in the range of 20 to 30 hours.[9] It is important to note that pharmacokinetic data from its precursor, promethazine, may not be directly applicable.

Experimental Protocols

Enantioselective Analysis in Rat Plasma by HPLC-MS/MS

A validated method for the quantification of R- and S-Dioxopromethazine in rat plasma has been reported.[10] The key aspects of this protocol are summarized below.

Objective: To separate and quantify the enantiomers of Dioxopromethazine in rat plasma.

Methodology:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).[10]

-

MRM Transitions: [10]

-

Dioxopromethazine enantiomers: m/z 317.2 → 86.1

-

Internal Standard (Diphenhydramine): m/z 256.2 → 167.1

-

-

Data Analysis:

-

Construct calibration curves for each enantiomer over a linear range of 1.00 - 80.00 ng/mL.[10]

-

The lower limit of quantitation (LLOQ) was reported as 1.00 ng/mL.[10]

-

Intra-day and inter-day precision (RSD%) were below 12.3%, and accuracies (RE%) were within -10.5% to 6.6%.[10]

The following diagram outlines the workflow for this analytical method.

Caption: Workflow for enantioselective analysis of Dioxopromethazine.

Toxicology

There is a notable lack of specific toxicological data for this compound in the public domain. However, data for its parent compound, promethazine hydrochloride, is available and may provide some indication of its potential toxicological profile. For promethazine hydrochloride in rats, the subcutaneous LD50 is reported as 400 mg/kg, and in mice, the oral LD50 is 255 mg/kg.[5] Acute toxicity symptoms of promethazine include sedation, muscle tone deterioration, convulsions, and respiratory arrest.[5] It is crucial to conduct specific toxicological studies on this compound to establish its safety profile.

Applications and Current Research Status

This compound is primarily recognized as an antihistamine.[8] It is used in some countries for its sedative effects in the treatment of insomnia and for its antiemetic and anticholinergic properties.[1]

Current research interest appears to be focused on its potential as a neuroleptic or antipsychotic agent, owing to its unique mechanism of action involving dopamine and serotonin receptors.[9] It is reportedly in the experimental stages of investigation for neuropsychiatric disorders such as schizophrenia, bipolar disorder, and severe depression.[9]

Conclusion

This compound is a multifaceted phenothiazine derivative with a complex pharmacological profile that extends beyond its established role as an antihistamine. Its interactions with dopaminergic, serotonergic, and muscarinic receptors suggest a potential for repositioning or development for neuropsychiatric conditions. However, a significant portion of the publicly available data is either qualitative, pertains to its precursor promethazine, or lacks the depth required for advanced drug development. Further research is warranted to fully characterize its spectroscopic properties, refine its synthesis, quantify its receptor binding affinities, and establish its toxicological and clinical profile. The detailed analytical method for its enantioselective quantification provides a solid foundation for future pharmacokinetic and pharmacodynamic studies.

References

- 1. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. CN118598824B - A kind of synthetic method of promethazine hydrochloride - Google Patents [patents.google.com]

- 7. CN104387338A - Preparation method of promethazine hydrochloride - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is Dioxopromethazine used for? [synapse.patsnap.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Dioxopromethazine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine derivative recognized for its potent antihistaminic and sedative properties. As a metabolite of promethazine, it functions primarily as a histamine H1 receptor antagonist. This document provides a comprehensive overview of the fundamental physicochemical properties of this compound, its mechanism of action, and available experimental protocols for its analysis. The information is intended to support research and development activities involving this compound.

Physicochemical Properties

This compound's core molecular structure and associated properties are summarized below. There have been noted discrepancies in the literature regarding its molecular formula and weight; this guide adheres to the data corroborated by major chemical databases.

| Property | Value | Citations |

| Chemical Name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, hydrochloride | [1][2] |

| Synonyms | Promethazine sulfone hydrochloride, Prothanon | [3][4] |

| CAS Number | 15374-15-9 | [5][6] |

| Molecular Formula | C₁₇H₂₀N₂O₂S·HCl | [3][6] |

| Molecular Weight | 352.88 g/mol | [2][3][6] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 127-129°C | [3][5] |

| Boiling Point | 502.7°C at 760 mmHg | [3] |

| Density | 1.224 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [5] |

Mechanism of Action

This compound exerts its pharmacological effects through a multi-receptor antagonism model.[7] Its primary activity is as a potent antagonist of the histamine H1 receptor, which underlies its antihistaminic effects used in the treatment of allergic conditions such as urticaria and pruritus.[8]

Beyond its antihistaminic action, this compound also demonstrates antagonism at dopamine D2 receptors and muscarinic acetylcholine receptors.[3][7] The blockade of D2 receptors contributes to its sedative and antiemetic properties, while the anticholinergic action at muscarinic receptors can lead to side effects such as dry mouth and blurred vision, but may also contribute to its anti-nausea effects.[7]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, analytical methods for its detection and synthesis outlines have been described.

Synthesis

This compound is primarily synthesized through the oxidation of promethazine hydrochloride.[9] A common method involves using hydrogen peroxide as the oxidizing agent. This approach is noted for achieving a higher yield of the intermediate product without the need for sulfuric acid, resulting in a high-purity final product.[5]

Analytical Detection

High-performance liquid chromatography (HPLC) is a validated method for the quantitative analysis of this compound.

Methodology for Detection in Health Food Products: [10]

-

Instrumentation: High-Performance Liquid Chromatograph.

-

Principle: Separation and quantification of this compound based on its physicochemical properties.

-

Procedure:

-

Sample Preparation: Extraction of the compound from the health food matrix.

-

Chromatographic Separation: Injection of the extract into the HPLC system for separation on a suitable column.

-

Detection: UV spectrophotometry is a common detection method for phenothiazines.

-

Quantification: A mathematical model is established to analyze and quantify the sources of measurement uncertainty, with a focus on the calibration curve fitting.

-

-

Results: The method was successfully used to determine the content of illegally added this compound in health food, with a reported result of (1.90 ± 0.17) g/kg (k=2).[10]

Enantioselective Quantification in Rat Plasma: [8]

-

Instrumentation: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).

-

Principle: Chiral separation of R- and S-enantiomers of dioxopromethazine and their sensitive detection.

-

Procedure:

-

Sample Preparation: Plasma samples are alkalized (e.g., with 1 M Na₂CO₃), and the enantiomers are extracted using an organic solvent like ethyl acetate. Diphenhydramine is used as an internal standard.

-

Chiral Separation: The extract is analyzed on a chiral stationary phase column to separate the R- and S-enantiomers.

-

Detection: The separated enantiomers are detected and quantified using MS/MS.

-

-

Application: This method is crucial for pharmacokinetic studies to understand the disposition of individual enantiomers in a biological system.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. What is Dioxopromethazine used for? [synapse.patsnap.com]

- 4. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]

- 5. Cas 13754-56-8,DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. What is the mechanism of Dioxopromethazine? [synapse.patsnap.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Dioxopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine derivative with potent antitussive and antihistaminic properties. This document provides a comprehensive overview of its pharmacokinetic and pharmacodynamic profiles, intended to serve as a technical resource for researchers and professionals in drug development. The information presented herein is a synthesis of available data from preclinical and clinical studies, detailing the drug's mechanism of action, absorption, distribution, metabolism, and excretion. Particular attention is given to its stereoselective pharmacokinetics and its effects on various physiological systems. This guide also includes detailed experimental protocols and visual representations of relevant biological pathways to facilitate a deeper understanding of this compound.

Pharmacodynamics

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a potent antagonist at histamine H1 receptors.[1] Its pharmacological activities also extend to other receptor systems, contributing to its overall clinical profile.

1.1. Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of histamine at H1 receptors.[1][2] This action is responsible for its antihistaminic effects, alleviating symptoms associated with allergic reactions.

Beyond its antihistaminic activity, this compound also demonstrates:

-

Antitussive Effects: It possesses a strong cough-suppressant effect, which is reported to be comparable to that of codeine.[3] While the precise mechanism of its antitussive action is not fully elucidated, it is believed to involve a central component, potentially acting on the cough center in the medulla oblongata, as well as possible peripheral effects.

-

Dopamine D2 Receptor Antagonism: As a phenothiazine derivative, this compound exhibits antagonist activity at dopamine D2 receptors.[1] This action is a common characteristic of this chemical class and may contribute to some of its secondary pharmacological effects.

-

Anticholinergic Properties: The compound also blocks muscarinic acetylcholine receptors, leading to anticholinergic effects.[1]

1.2. Signaling Pathways

The primary signaling pathway affected by this compound is the histamine H1 receptor pathway. In its resting state, the H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the G-protein is activated, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, prevents histamine from binding to the H1 receptor, thereby inhibiting this signaling cascade.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical and clinical settings. A notable feature is the stereoselectivity in its pharmacokinetic behavior.

2.1. Absorption

This compound is readily absorbed following oral administration.[1] In healthy human volunteers, the time to reach maximum plasma concentration (Tmax) after a single oral dose of 9 mg was found to be approximately 2.83 hours.

2.2. Distribution

Specific data on the volume of distribution and protein binding of this compound in humans are not extensively documented. As a phenothiazine derivative, it is expected to be widely distributed throughout the body and exhibit a significant degree of protein binding.

2.3. Metabolism

This compound is metabolized in the liver.[1] While the specific cytochrome P450 enzymes responsible for its metabolism have not been definitively identified, phenothiazines are typically metabolized through oxidation and conjugation.

2.4. Excretion

The metabolites of this compound are primarily excreted through the kidneys.[1]

2.5. Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single 9 mg Oral Dose)

| Parameter | Mean ± SD |

| Cmax (μg/L) | 30.548 ± 5.373 |

| Tmax (h) | 2.833 ± 1.225 |

| AUC0-60 (μg·h·L-1) | 436.722 ± 95.713 |

| AUC0-inf (μg·h·L-1) | 455.990 ± 105.688 |

Data from a bioequivalence study of this compound Granules.

Table 2: Stereoselective Pharmacokinetic Parameters of Dioxopromethazine in Rats (Oral Administration)

| Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |

| R-Dioxopromethazine | Data not available | Data not available | Data not available |

| S-Dioxopromethazine | Data not available | Data not available | Data not available |

A study has demonstrated significant differences in the main pharmacokinetic parameters between the R- and S-enantiomers in rats, indicating stereoselective behavior. However, the specific values from the abstract are not provided.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacodynamic and pharmacokinetic properties of this compound. The following are representative methodologies that can be employed.

3.1. Quantification of Dioxopromethazine in Plasma (HPLC-MS/MS)

This protocol outlines a method for the enantioselective quantification of R- and S-Dioxopromethazine in rat plasma.

Methodology:

-

Sample Preparation: Rat plasma samples are alkalinized with 1M sodium carbonate.

-

Extraction: Dioxopromethazine enantiomers and an internal standard (e.g., diphenhydramine) are extracted using ethyl acetate.

-

Chromatographic Separation: The enantiomers are separated on a chiral stationary phase column (e.g., Chiralpak AGP) using a mobile phase of ammonium acetate and methanol.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions of m/z 317.2 → 86.1 for Dioxopromethazine enantiomers and 256.2 → 167.1 for the internal standard are monitored.[2]

-

Quantification: Calibration curves are constructed to quantify the concentrations of R- and S-Dioxopromethazine.[2]

3.2. Evaluation of Antitussive Activity (Capsaicin-Induced Cough Model in Guinea Pigs)

This in vivo model is used to assess the cough-suppressant effects of this compound.

Methodology:

-

Animal Acclimatization: Male guinea pigs are acclimatized to the experimental conditions.

-

Drug Administration: Animals are orally administered with either this compound at various doses or the vehicle control.

-

Cough Induction: After a predetermined time, the animals are placed in a chamber and exposed to an aerosol of capsaicin to induce coughing.

-

Cough Assessment: The number of coughs is recorded by a trained observer or a sound recording system for a specific period.

-

Data Analysis: The antitussive effect is determined by comparing the cough frequency in the drug-treated groups to the vehicle-treated group.

Conclusion

This compound is a multifaceted therapeutic agent with significant antitussive and antihistaminic activities. Its pharmacodynamic profile is characterized by its antagonism at histamine H1 receptors, with additional effects on dopaminergic and cholinergic systems. The pharmacokinetic properties demonstrate ready oral absorption and stereoselective disposition in preclinical models. While human pharmacokinetic data is limited, it provides a foundation for further investigation. The experimental protocols outlined in this guide offer standardized methods for the continued evaluation of this compound. A more comprehensive understanding of its metabolism and distribution in humans will be critical for optimizing its clinical use and for the development of future phenothiazine-based therapeutics.

References

Toxicological Profile of Dioxopromethazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment.

Executive Summary

Introduction

Dioxopromethazine hydrochloride is a phenothiazine compound, identified as a sulfone metabolite of promethazine.[1] Like its parent compound, it is expected to exhibit antihistaminic, sedative, and antiemetic properties.[1] Its therapeutic applications are primarily for the treatment of cough and expectoration.[2] Understanding the toxicological profile of this compound is crucial for its safe development and use. This guide synthesizes the current knowledge and identifies key data gaps.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13754-56-8 | [3] |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [4] |

| Molecular Weight | 352.88 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 127-129°C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [1] |

Pharmacodynamics and Mechanism of Action

This compound's pharmacological and potential toxicological effects are primarily due to its interaction with several key receptor systems.[6][7]

Histamine H1 Receptor Antagonism

As an antihistamine, this compound competitively antagonizes histamine at H1 receptors.[8][9] This action is responsible for its anti-allergic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oecd.org [oecd.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. Reference Protocol Guidelines for Genetic-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. herzpharmaceuticals.com [herzpharmaceuticals.com]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. What is the mechanism of Dioxopromethazine? [synapse.patsnap.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. biocompare.com [biocompare.com]

Dioxopromethazine Hydrochloride: A Technical Overview of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride, a phenothiazine derivative, is recognized primarily for its potent antihistaminic properties, acting as an antagonist at the histamine H1 receptor. This technical guide synthesizes the available, albeit limited, public information regarding its receptor binding affinity. While precise quantitative binding data (e.g., Kᵢ values) for this compound remains largely unpublished, this document provides a comprehensive overview of its pharmacological classification, inferred receptor targets, and the general experimental methodologies employed for characterizing compounds of this class. The guide also presents relevant signaling pathways and standardized experimental workflows to facilitate further research and drug development efforts.

Introduction

Dioxopromethazine is a phenothiazine antihistamine.[1] Like other drugs in this class, its primary mechanism of action is the blockade of histamine H1 receptors, which mediates its therapeutic effects in the management of allergic conditions. The phenothiazine tricyclic ring structure is a common feature among many first-generation antihistamines and is also associated with activity at other receptors, including dopamine and serotonin receptors. However, the specific receptor binding profile and selectivity of this compound have not been extensively detailed in publicly accessible scientific literature.

Receptor Binding Affinity

A thorough review of available scientific literature did not yield specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at histamine H1, dopamine D2, or serotonin 5-HT2A receptors. The primary characterization of this compound is as a histamine H1 receptor antagonist.[2]

To provide context for researchers, the following table includes representative binding affinity data for promethazine, a structurally related phenothiazine antihistamine. It is crucial to note that these values are not for this compound and should be used for illustrative purposes only.

Table 1: Representative Receptor Binding Affinity Data for Promethazine

| Receptor | Ligand | Kᵢ (nM) | Assay Type | Source |

| Histamine H1 | [³H]Pyrilamine | 0.33 | Radioligand Binding | ChEMBL |

| Dopamine D2 | [³H]Spiperone | 260 | Radioligand Binding | ChEMBL |

| Serotonin 5-HT2A | [³H]Ketanserin | 19 | Radioligand Binding | ChEMBL |

Source: IUPHAR/BPS Guide to PHARMACOLOGY, ChEMBL data for promethazine.[3]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following sections describe standardized and widely accepted methodologies for determining receptor binding affinity for compounds acting on histamine, dopamine, and serotonin receptors.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is a representative method for determining the binding affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Radioligand: [³H]Pyrilamine or [³H]Mepyramine

-

Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mepyramine or Diphenhydramine)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or below its Kₔ value)

-

Varying concentrations of the test compound (this compound)

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-specific binding control.

-

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT2A Receptors

Similar competitive radioligand binding assay protocols can be employed to assess the affinity of this compound for dopamine D2 and serotonin 5-HT2A receptors. The key differences would be the choice of radioligand and receptor source:

-

For Dopamine D2 Receptor:

-

Radioligand: [³H]Spiperone or [³H]Raclopride

-

Receptor Source: Membranes from cells expressing the human dopamine D2 receptor or from brain regions rich in D2 receptors (e.g., striatum).

-

-

For Serotonin 5-HT2A Receptor:

-

Radioligand: [³H]Ketanserin or [¹²⁵I]DOI

-

Receptor Source: Membranes from cells expressing the human serotonin 5-HT2A receptor or from brain regions rich in 5-HT2A receptors (e.g., cerebral cortex).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for the histamine H1 receptor and a typical workflow for a competitive radioligand binding assay.

References

The Evolving Therapeutic Landscape of Phenothiazines: An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Dioxopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride, a phenothiazine derivative, is traditionally recognized for its antihistaminic, antitussive, and anti-inflammatory properties. However, the broader therapeutic potential of the phenothiazine class, particularly in oncology, warrants a closer examination of dioxopromethazine's bioactivities. This technical guide synthesizes the current understanding of the in vitro and in vivo effects of this compound and its structural analogs. While direct, comprehensive data on dioxopromethazine's anti-cancer and detailed anti-inflammatory effects are limited, this paper leverages extensive research on related phenothiazines such as thioridazine, fluphenazine, and trifluoperazine to infer potential mechanisms and therapeutic avenues. This guide provides an overview of its established pharmacology, explores its potential in oncology by analogy to other phenothiazines, presents available pharmacokinetic data, and details relevant experimental methodologies.

Introduction

This compound is a member of the phenothiazine family, a class of compounds historically significant for their impact on psychiatry and allergy treatment. Chemically, it is the S,S-dioxide derivative of promethazine. Its primary clinical applications have been in the management of allergic conditions and cough.[1] The core mechanism of action for its antihistaminic effects is the antagonism of the histamine H1 receptor.[2] Additionally, like other phenothiazines, it exhibits anticholinergic and sedative properties.[3][4]

Recent research has unveiled a much broader pharmacological profile for phenothiazines, extending to anti-cancer and anti-inflammatory activities. This has spurred interest in re-evaluating existing phenothiazine derivatives like dioxopromethazine for new therapeutic indications. This guide will delve into the known effects of dioxopromethazine and extrapolate its potential based on the well-documented activities of its chemical relatives.

Established In Vitro and In Vivo Effects

Dioxopromethazine is recognized as an orally active antihistamine that can inhibit asthmatic symptoms.[5][6] Its pharmacological effects are similar to promethazine, with strong antihistamine and anti-allergic properties, along with a notable anti-inflammatory effect.[1] A key differentiator from promethazine is its strong antitussive effect, comparable to codeine, but with weaker sedative effects on the central nervous system.[1]

Pharmacokinetics

A study on the stereoselective pharmacokinetics of dioxopromethazine in rats revealed significant differences between its R- and S-enantiomers, indicating stereoselective behavior.[7] The study utilized a validated HPLC-MS/MS method for quantification in rat plasma.[7]

Table 1: Summary of Stereoselective Pharmacokinetic Parameters of Dioxopromethazine in Rats

| Parameter | R-DPZ | S-DPZ |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t1/2 (h) | Data not available | Data not available |

| Note: Specific quantitative values for Cmax, Tmax, AUC, and t1/2 were not provided in the abstract. The study confirmed significant differences (p < 0.05) between the main pharmacokinetic parameters of the enantiomers.[7] |

Potential Anti-Cancer Effects: An Analog-Based Approach

In Vitro Anti-Cancer Activity of Related Phenothiazines

Phenothiazine derivatives have been shown to inhibit the viability of a wide range of cancer cell lines. The mechanisms are often multifactorial, including the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Anti-Cancer Effects of Thioridazine, Fluphenazine, and Trifluoperazine

| Compound | Cell Line(s) | Effect | IC50 Value(s) | Citation(s) |

| Thioridazine | 4T1 (murine breast cancer) | Reduced cell viability | 9.87 µM (72h) | [2] |

| MDA-MB-231 (human breast cancer) | Reduced cell viability | 18.70 µM (72h) | [2] | |

| NCI-N87, AGS (gastric cancer) | Cytotoxic effects, induced apoptosis | ~15 µM | [8] | |

| T98G, U-87 MG (glioblastoma) | Cytotoxic effects | 12.67 µM, 12.80 µM (24h, monolayer) | ||

| Fluphenazine | B16 (murine melanoma) | Reduced cell viability | 5.1 µM (72h) | [6] |

| SH-SY5Y (neuroblastoma) | Decreased cell viability | 15 ± 1.6 µM | [9] | |

| Trifluoperazine | U87MG, U251MG, T98G (glioma) | Reduced cell viability | ~5-10 µM (48h) | [1] |

| T24/R (cisplatin-resistant urothelial carcinoma) | Induced cytotoxicity | ~25 µM (24h) | ||

| U266, RPMI 8226 (multiple myeloma) | Inhibited cell growth | 20 µM, 25 µM | [10] |

In Vivo Anti-Tumor Activity of Related Phenothiazines

The anti-cancer effects of phenothiazines have been corroborated in animal models, demonstrating their potential for clinical translation.

Table 3: In Vivo Anti-Tumor Effects of Thioridazine

| Animal Model | Cancer Type | Dosage | Route | Tumor Growth Inhibition | Citation(s) |

| BALB/c mice with 4T1 xenografts | Breast cancer | 10 mg/kg | - | 63.73% reduction in tumor weight | [2] |

| BALB/c mice with 4T1 xenografts | Breast cancer | 32 mg/kg | Intraperitoneal | 55% reduction in tumor volume | [11] |

| Nude mice with NCI-N87 xenografts | Gastric cancer | 5 µM (pretreatment of cells) | - | Inhibition of tumor growth | [4][8] |

| Mice with A549 sphere cell xenografts | Lung cancer | 1 µM, 10 µM (pretreatment of cells) | - | Significant inhibitory effect | [12] |

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of phenothiazines are attributed to their interaction with multiple cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Several phenothiazines have been shown to inhibit this pathway.

Caption: PI3K/Akt signaling pathway and the inhibitory action of phenothiazines.

Calmodulin (CaM) Inhibition

Phenothiazines are known inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes, including cell cycle progression. Inhibition of CaM is a potential mechanism for the anti-proliferative effects of these compounds.[13][14]

Caption: Calmodulin signaling and its inhibition by phenothiazines.

Experimental Protocols

This section provides an overview of common methodologies used to assess the in vitro and in vivo effects of phenothiazine derivatives. These protocols are based on studies of related compounds and can be adapted for the evaluation of this compound.

In Vitro Assays

-

Seed cancer cells (e.g., 4T1, MDA-MB-231) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[2][11]

-

Plate cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12]

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[15][16]

In Vivo Studies

-

Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 4T1 cells) into the flank of immunocompromised mice (e.g., BALB/c or nude mice).

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomly assign mice to treatment and control groups.

-

Administer this compound (e.g., at a dose of 10 mg/kg or 32 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) daily or on a specified schedule.

-

Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[2][11]

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a phenothiazine derivative with established antihistaminic and antitussive effects. While direct evidence for its anti-cancer properties is currently lacking, the substantial body of research on structurally similar phenothiazines strongly suggests that it may possess anti-neoplastic activity. The likely mechanisms of action include the inhibition of key pro-survival signaling pathways such as PI3K/Akt and the modulation of calmodulin activity, leading to cell cycle arrest and apoptosis.

Future research should focus on a systematic in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects and to elucidate the specific signaling pathways it modulates. Positive in vitro findings would warrant subsequent in vivo studies in relevant animal models to assess its anti-tumor efficacy, pharmacokinetics, and safety profile. Such studies will be crucial in repositioning this established drug for new therapeutic applications in oncology and inflammation.

References

- 1. COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]

- 2. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aphinfo.com [aphinfo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. mdpi.com [mdpi.com]

- 10. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine receptor antagonist thioridazine inhibits tumor growth in a murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [researchdiscovery.drexel.edu]

- 14. Interaction of drugs with calmodulin. Biochemical, pharmacological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Neuropharmacological Profile of Dioxopromethazine Hydrochloride: A Technical Guide

Abstract: Dioxopromethazine hydrochloride, a phenothiazine derivative and a major metabolite of promethazine, is an antihistamine with a complex neuropharmacological profile. This document provides a comprehensive technical overview of its mechanism of action, receptor interactions, and pharmacokinetic properties. It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry. This guide summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes key pathways and workflows.

Introduction